molecular formula C9H10BrClO3S B6176964 5-bromo-2-(propan-2-yloxy)benzene-1-sulfonyl chloride CAS No. 1245535-30-1

5-bromo-2-(propan-2-yloxy)benzene-1-sulfonyl chloride

Cat. No.: B6176964
CAS No.: 1245535-30-1
M. Wt: 313.6
InChI Key:
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Description

5-bromo-2-(propan-2-yloxy)benzene-1-sulfonyl chloride: is an organic compound with the molecular formula C9H10BrClO3S and a molecular weight of 313.6 g/mol. This compound is known for its role as a sulfonating agent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-(propan-2-yloxy)benzene-1-sulfonyl chloride typically involves the reaction of 5-bromo-2-(propan-2-yloxy)benzenesulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid is converted to the sulfonyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-bromo-2-(propan-2-yloxy)benzene-1-sulfonyl chloride can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction Reactions: While the compound itself is not typically involved in oxidation or reduction reactions, it can be used as a reagent in such processes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

Major Products Formed:

    Sulfonamides: When reacted with amines, the major products are sulfonamides.

    Sulfonate Esters: When reacted with alcohols, the major products are sulfonate esters.

Scientific Research Applications

Chemistry: 5-bromo-2-(propan-2-yloxy)benzene-1-sulfonyl chloride is used as a sulfonating agent in organic synthesis. It is particularly useful in the preparation of sulfonamides and sulfonate esters, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, this compound is used to modify biomolecules such as proteins and peptides by introducing sulfonyl groups. This modification can alter the biological activity and stability of the biomolecules, making it useful in drug development and biochemical studies.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to introduce sulfonyl groups makes it valuable in the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of 5-bromo-2-(propan-2-yloxy)benzene-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form sulfonamides or sulfonate esters. The sulfonyl chloride group is highly reactive, making it an effective sulfonating agent.

Molecular Targets and Pathways: The primary molecular targets of this compound are nucleophilic functional groups such as amines, alcohols, and thiols. The reaction pathways involve nucleophilic attack on the sulfonyl chloride group, leading to the formation of sulfonamide or sulfonate ester products.

Comparison with Similar Compounds

    5-bromo-2-(propan-2-yloxy)benzenesulfonic acid: This compound is a precursor to 5-bromo-2-(propan-2-yloxy)benzene-1-sulfonyl chloride and shares similar chemical properties.

    5-bromo-2-(propan-2-yloxy)benzene-1-sulfonamide: This compound is a product of the reaction between this compound and an amine.

Uniqueness: this compound is unique due to its high reactivity as a sulfonating agent. Its ability to introduce sulfonyl groups into various molecules makes it a valuable tool in organic synthesis and industrial applications.

Properties

CAS No.

1245535-30-1

Molecular Formula

C9H10BrClO3S

Molecular Weight

313.6

Purity

95

Origin of Product

United States

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